molecular formula C17H13Cl2N3O3 B3438635 2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide

2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide

Cat. No.: B3438635
M. Wt: 378.2 g/mol
InChI Key: QUAUSWLBSLSLCJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide is a synthetic organic compound that features a dichlorophenoxy group and an indole moiety

Preparation Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-hydroxy-5-methylindole.

    Formation of Intermediate: The 2,4-dichlorophenol is reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.

    Condensation Reaction: The intermediate is then condensed with 2-hydroxy-5-methylindole in the presence of a dehydrating agent to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and inhibition.

    Industry: It may be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar compounds include:

    2-(2,4-Dichlorophenoxy)propionic acid: Used as a herbicide.

    Triclosan: An antimicrobial agent used in personal care products.

    2,4-Dichlorophenoxyacetic acid: Another herbicide with similar structural features.

Compared to these compounds, 2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide is unique due to the presence of the indole moiety, which may confer additional biological activities and applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c1-9-2-4-13-11(6-9)16(17(24)20-13)22-21-15(23)8-25-14-5-3-10(18)7-12(14)19/h2-7,20,24H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAUSWLBSLSLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide
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2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide
Reactant of Route 3
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2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.